molecular formula C7H12N2O B13067848 3,3-Dimethylmorpholine-4-carbonitrile

3,3-Dimethylmorpholine-4-carbonitrile

Cat. No.: B13067848
M. Wt: 140.18 g/mol
InChI Key: WBQDIUYOEKGTQP-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine-4-carbonitrile (CAS 1565992-70-2) is a morpholine-based chemical building block of interest in pharmaceutical and medicinal chemistry research. Its molecular formula is C7H12N2O, with a molecular weight of 140.18 . The compound features a morpholine ring, a privileged scaffold in drug discovery, which is frequently incorporated into drug candidates to fine-tune their physicochemical properties . Specifically, the morpholine ring is known to contribute a well-balanced lipophilic-hydrophilic profile, which can be critical for enhancing solubility and improving the permeability of molecules through biological barriers like the blood-brain barrier (BBB) . This makes derivatives of this chemotype particularly valuable in the design of central nervous system (CNS) active compounds . In research, this compound serves as a versatile synthetic intermediate. The carbonitrile group (-CN) and the sterically hindered 3,3-dimethylmorpholine ring offer distinct handles for chemical modification, enabling researchers to explore novel chemical space. Morpholine derivatives are extensively investigated as potential inhibitors of various enzymes, with recent studies highlighting their role in the development of dual PI3K/mTOR inhibitors for cancer research . Furthermore, morpholine-containing pharmacophores are found in compounds targeting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3,3-dimethylmorpholine-4-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-7(2)5-10-4-3-9(7)6-8/h3-5H2,1-2H3

InChI Key

WBQDIUYOEKGTQP-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1C#N)C

Origin of Product

United States

Reactivity and Reaction Mechanisms of the 3,3 Dimethylmorpholine 4 Carbonitrile Framework

Chemical Transformations of the Carbonitrile Functional Group

The carbonitrile (or nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic, which allows for a variety of chemical transformations. chemistrysteps.com

The carbonitrile group in 3,3-Dimethylmorpholine-4-carbonitrile can be reduced to form a primary amine. This transformation is a cornerstone of nitrile chemistry and is typically achieved using strong reducing agents. The most common reagent for this purpose is Lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. This process occurs in two stages, first forming an intermediate imine salt which is then further reduced to the amine. chemistrysteps.com

Another potential reduction pathway involves the use of a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H). Under controlled conditions, DIBAL-H can partially reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine.

Table 1: Predicted Reduction Reactions of this compound

Reagent Intermediate Final Product Product Name
Lithium aluminum hydride (LiAlH₄) Imine salt Primary amine (3,3-Dimethylmorpholin-4-yl)methanamine

While nitriles are not classic substrates for direct nucleophilic substitution at the carbon atom of the C-CN bond, the term can encompass reactions where a nucleophile attacks the carbon atom, leading to the transformation of the entire functional group. masterorganicchemistry.com A primary example is the hydrolysis of the nitrile to a carboxylic acid or an amide.

This reaction can be catalyzed by either acid or base. chemistrysteps.com

Acid-catalyzed hydrolysis: The nitrogen atom is first protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to an intermediate amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under continued basic conditions, the amide is hydrolyzed to a carboxylate salt.

The C-CN bond itself is thermodynamically robust and generally not susceptible to cleavage by nucleophiles, although metal-catalyzed C-CN bond activation represents a distinct class of reactions. snnu.edu.cn

The reactivity of the nitrile group can be enhanced through activation. Protonation of the nitrogen atom, as seen in acid-catalyzed hydrolysis, makes the nitrile carbon more susceptible to nucleophilic attack. chemistrysteps.com This principle is fundamental to reactions like the Ritter reaction, where a carbocation acts as the electrophile to activate the nitrile for subsequent attack by water. chemistrysteps.com

In specific contexts, other Lewis acids can also coordinate to the nitrogen lone pair, activating the nitrile group. While direct halide attack on an unactivated nitrile carbon is not a typical reaction pathway, in the presence of strong electrophilic activation, halides could potentially act as nucleophiles. More commonly, activation strategies focus on increasing the electrophilicity of the carbon to facilitate attack by weaker nucleophiles like water. chemistrysteps.comresearchgate.net

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring is a saturated heterocycle containing both a secondary amine (in the parent molecule) and an ether linkage. In this compound, the nitrogen is a tertiary amine due to the attachment of the cyano group.

Morpholine Nitrogen: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it nucleophilic and basic. asianpubs.org However, in this compound, the electron-withdrawing nature of the adjacent cyano group significantly reduces the nucleophilicity and basicity of this nitrogen compared to a typical N-alkyl morpholine. While it can still react with very strong electrophiles, its reactivity is attenuated. For instance, N-methylation of a standard morpholine can be achieved with reagents like dimethyl carbonate, where the morpholine nitrogen acts as the nucleophile. asianpubs.org The analogous reaction with this compound would be substantially slower.

The presence of two methyl groups at the C3 position (a gem-dimethyl substitution) has a notable impact on the molecule's structure and reactivity.

Steric Hindrance: The gem-dimethyl groups introduce significant steric bulk on one side of the morpholine ring. This steric hindrance can influence the approach of reagents to the neighboring atoms, potentially affecting reaction rates and stereochemical outcomes of reactions involving the ring. For example, any reaction attempting to target the C2 or N4 positions would be sterically hindered. nih.gov

Insufficient Information Found for this compound

Following a comprehensive search for scientific literature pertaining to the chemical compound this compound, it has been determined that there is a notable lack of specific research data to fulfill the requirements of the requested article. The search did not yield targeted information regarding the reactivity, reaction mechanisms, oxidative and reductive manipulations, spectroscopic analysis of reaction intermediates, or computational chemistry studies focused explicitly on this compound.

The executed search queries, designed to retrieve detailed findings on the specified topics, returned general information on related heterocyclic systems or methodologies, but no papers or datasets directly investigating this compound. Consequently, the construction of an article with the mandated level of scientific accuracy and detail, strictly adhering to the provided outline, is not feasible at this time. The absence of specific experimental or computational results for this particular molecule in the public domain prevents a thorough and factual discussion of its chemical behavior as requested.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra would be the initial step in characterizing 3,3-Dimethylmorpholine-4-carbonitrile.

¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns (spin-spin splitting), which reveals adjacent protons. For this compound, one would expect to observe signals corresponding to the two methyl groups at the C3 position and the three methylene groups (at C2, C5, and C6) of the morpholine (B109124) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing cyano group attached to the nitrogen atom.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule. The expected signals would include those for the two methyl carbons, the quaternary carbon at C3, the three methylene carbons of the morpholine ring, and the carbon of the nitrile group. The chemical shift of the nitrile carbon would be particularly diagnostic, typically appearing in the downfield region of the spectrum.

A hypothetical data table for these analyses would look as follows, but is currently unpopulated due to a lack of data:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H₂ Data not available Data not available
C3-(CH₃)₂ Data not available Data not available
C3 Data not available Data not available
C5-H₂ Data not available Data not available
C6-H₂ Data not available Data not available

2D NMR Techniques for Regioselectivity and Stereochemical Confirmation (e.g., NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): Would establish the connectivity between protons on adjacent carbons, for instance, between the protons on C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for confirming stereochemistry and regioselectivity by identifying protons that are close to each other in space, irrespective of their bonding. For this compound, NOESY could reveal spatial relationships between the methyl groups and the protons on the morpholine ring, helping to define the ring's conformation.

Mass Spectrometry for Molecular Formula and Fragment Analysis (e.g., HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (e.g., C₇H₁₂N₂O).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragments would be expected from the loss of the cyano group, the methyl groups, and cleavage of the morpholine ring.

Table 2: Hypothetical HRMS and Fragmentation Data for this compound

Ion Calculated m/z Observed m/z Fragmentation Pathway
[M]⁺ Data not available Data not available Molecular Ion
[M-CH₃]⁺ Data not available Data not available Loss of a methyl group

Vibrational Spectroscopy for Molecular Conformation and Functional Group Identification (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR and FT-Raman: For this compound, the most characteristic vibrational band would be the stretching of the nitrile (C≡N) group, which typically appears in the region of 2260-2220 cm⁻¹. Other key vibrations would include C-H stretching of the methyl and methylene groups, C-O-C stretching of the ether linkage in the morpholine ring, and C-N stretching. The combination of both IR and Raman data can provide a more complete picture of the vibrational modes of the molecule.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Vibrational Mode
C≡N Data not available Data not available Stretching
C-H (alkane) Data not available Data not available Stretching
C-O-C Data not available Data not available Stretching

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Elucidation of Crystal and Molecular Structures

A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and reveal the conformation of the morpholine ring in the solid state (e.g., chair, boat, or twist-boat). It would also provide details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available
Bond Angles (°) Data not available

Based on a comprehensive search, there is no publicly available scientific literature or crystallographic data detailing the "" of this compound, specifically concerning the "Analysis of Stereochemical Configuration and Conformation in Crystalline State".

Therefore, it is not possible to generate the requested article with the specified content, including data tables and detailed research findings, as the primary research for this specific compound does not appear to have been published or made publicly accessible.

To provide the requested information, experimental studies such as single-crystal X-ray diffraction analysis would need to be performed on this compound to determine its crystal structure, stereochemical configuration, and conformational properties in the solid state. Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Studies of this compound: A Review of Available Research

A comprehensive review of existing scientific literature and databases reveals a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound this compound. Despite the significant role that computational chemistry plays in understanding the structural, electronic, and reactive properties of molecules, dedicated research on this particular morpholine derivative appears to be limited or not publicly available.

Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for elucidating molecular characteristics. DFT is widely used for calculating the electronic structure and properties of molecules, while the Hartree-Fock method provides a foundational approach to understanding structural and electronic aspects. Furthermore, techniques like Molecular Electrostatic Potential (MEP) mapping are instrumental in predicting reactive sites by visualizing the electrostatic potential on the electron density surface. Thermodynamic parameter calculations offer insights into the stability of a compound, and HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap analysis is crucial for understanding electronic transitions and chemical reactivity.

While numerous studies have applied these computational methodologies to various substituted morpholines and other heterocyclic compounds, the search for specific data pertaining to this compound did not yield any detailed research findings. Consequently, the construction of data tables and an in-depth analysis for the outlined sections—Quantum Chemical Calculations, Molecular Electrostatic Potential Mapping, Thermodynamic Parameter Calculations, and HOMO-LUMO Energy Gap Analysis—is not feasible based on the currently accessible scientific literature.

Further research employing these theoretical and computational techniques would be necessary to generate the specific data required for a thorough and scientifically accurate article on this compound. Such studies would provide valuable insights into its molecular properties and potential applications.

Applications of 3,3 Dimethylmorpholine 4 Carbonitrile in Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Utilization as a Ligand in Asymmetric Catalysis

There is limited specific information on 3,3-Dimethylmorpholine-4-carbonitrile serving as a ligand in asymmetric catalysis. However, the development of chiral ligands is a cornerstone of modern organic synthesis, enabling high stereoselectivity. rsc.orgrsc.org N-containing heterocyclic compounds are frequently used as precursors for a wide range of ligands, such as those used in metal-assisted asymmetric catalysis. rsc.org The structural rigidity and chelating properties of such heterocyclic cores are promising for their application in creating new, efficient catalysts. rsc.orgrsc.org

Intermediate in the Preparation of Other Heterocyclic Compounds

The synthesis of complex heterocyclic scaffolds often relies on versatile intermediates. Although direct synthetic routes starting from this compound are not prominently documented for the following compounds, the use of morpholine (B109124) as a nucleophile is established in related syntheses.

In the synthesis of certain isothiazolo[4,5-b]pyridine derivatives, which are explored as potential kinase inhibitors, morpholine is utilized as a key reagent. rsc.org For instance, the reaction of a dihalogenated isothiazolo[4,5-b]pyridine intermediate with morpholine allows for the introduction of the morpholinyl moiety at specific positions on the pyridine (B92270) core. rsc.org This nucleophilic substitution reaction highlights the role of the morpholine ring in building the final complex structure. rsc.org

Pyrido[2,3-d]pyrimidines are a class of bicyclic nitrogen-containing heterocycles studied extensively for their potential as anticancer agents and kinase inhibitors. nih.govnih.gov The synthesis of these compounds can involve various strategies, often building the pyridine ring onto a pre-existing pyrimidine (B1678525) core. jocpr.com In the creation of novel morpholinopyrimidine-5-carbonitrile derivatives, which exhibit antitumor activity, morpholine is introduced by refluxing it with a chlorinated pyrimidine precursor. nih.gov This demonstrates the value of the morpholine scaffold in constructing biologically active heterocyclic systems.

Broader Context in Heterocyclic Chemistry

Comparison with Other Saturated Heterocycles (e.g., Piperidine (B6355638), Aziridines, Azetidines)

The chemical reactivity and stability of saturated nitrogen heterocycles are significantly influenced by the size of the ring. A comparison between morpholine (B109124) (a 1,4-oxazinane), piperidine, azetidine, and aziridine (B145994) reveals the profound impact of ring strain.

Piperidine , a six-membered nitrogen heterocycle, is structurally analogous to cyclohexane (B81311) and adopts a stable, low-energy chair conformation. Like morpholine, it is considered largely strain-free. The reactivity of piperidine is characteristic of a cyclic secondary amine, readily undergoing N-alkylation, N-acylation, and other nucleophilic reactions. almerja.commsu.edu The nitrogen lone pair is readily available for reaction.

Azetidines are four-membered nitrogen heterocycles with considerable ring strain (approximately 25.2 kcal/mol). researchgate.netrsc.org This strain makes them more reactive than their five- and six-membered counterparts, and they can undergo ring-opening reactions under certain conditions. rsc.orgnumberanalytics.com However, they are generally more stable and easier to handle than the highly strained aziridines. rsc.org

Aziridines , the three-membered analogues, possess the highest ring strain (around 26.7 kcal/mol). researchgate.net This high degree of strain renders them highly susceptible to nucleophilic ring-opening reactions, a characteristic that is exploited in organic synthesis to create more complex molecules. almerja.com The nitrogen in aziridine is also less basic than in larger rings due to the increased s-character of the lone pair orbital. almerja.com

Morpholines, like piperidines, are generally stable due to the lack of significant ring strain. The presence of the ether oxygen in the morpholine ring, however, introduces an inductive electron-withdrawing effect, which can influence the nucleophilicity and basicity of the nitrogen atom compared to piperidine.

Comparative Properties of Saturated Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)General Reactivity
Aziridine3~26.7High, prone to ring-opening
Azetidine4~25.2Moderate, can undergo ring-opening
Pyrrolidine5~5.8Low, stable
Piperidine6~0Low, stable
Morpholine6~0Low, stable

Influence of Ring Strain and Substituent Effects on Stability and Reactivity

As discussed, ring strain is a dominant factor in the reactivity of smaller heterocycles like aziridines and azetidines. researchgate.netrsc.orgalmerja.com For a six-membered ring like the morpholine in 3,3-Dimethylmorpholine-4-carbonitrile, ring strain is not a significant factor. Instead, the effects of substituents on the ring become the primary determinants of its chemical behavior.

Substituent effects can be broadly categorized into electronic and steric effects.

Steric Effects : The gem-dimethyl group at the C3 position introduces significant steric bulk. This steric hindrance could influence the approach of reagents to the molecule, potentially directing reactions to less hindered positions. For instance, any reaction involving the morpholine ring itself would need to overcome the steric shield provided by these methyl groups.

The stability of the morpholine ring itself is generally high. However, the stability of substituted heterocycles can be influenced by intramolecular interactions. In the case of aryl-substituted azetidines, for example, decomposition pathways involving intramolecular ring-opening have been observed, driven by the interplay of ring strain and the electronic nature of the substituents. nih.gov While the morpholine ring is not strained, the electronic push-pull between the substituents could potentially lead to unexpected reactivity under certain conditions.

Strategies for Stereochemical Control in Heterocycle Synthesis

The synthesis of substituted heterocycles with specific stereochemistry is a cornerstone of modern medicinal and materials chemistry. For morpholines, several strategies have been developed to control the relative and absolute stereochemistry of substituents on the ring.

Substrate-Controlled Synthesis : A common approach is to start with enantiomerically pure building blocks, such as amino alcohols. nih.gov The inherent stereochemistry of the starting material is then carried through the synthetic sequence to define the stereochemistry of the final morpholine product. For instance, a four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols, with a palladium-catalyzed carboamination as the key ring-forming step. nih.gov

Reagent-Controlled Synthesis : Chiral catalysts or reagents can be used to induce stereoselectivity in the formation of the heterocyclic ring or in the functionalization of a pre-existing ring. Asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium catalysts has been shown to produce 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.org

Intramolecular Cyclization Strategies : The stereochemical outcome of intramolecular ring-closing reactions can often be controlled by the conformation of the acyclic precursor. For example, the stereoselective synthesis of C-substituted morpholines has been achieved through an intramolecular reductive etherification reaction, where the stereochemistry is set during the cyclization step. acs.org Similarly, copper-promoted oxyamination of alkenes has been used for the stereoselective synthesis of 2-aminomethyl morpholines. nih.gov

For a compound like this compound, which is achiral, the primary synthetic challenge would be the efficient construction of the quaternary center at the C3 position and the introduction of the N-carbonitrile group.

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